molecular formula C9H17N B1660054 2-Methyl-2-norbornanemethylamine CAS No. 7106-00-5

2-Methyl-2-norbornanemethylamine

Cat. No. B1660054
CAS RN: 7106-00-5
M. Wt: 139.24 g/mol
InChI Key: GJHFRDYBLIBCHI-UHFFFAOYSA-N
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Description

2-Methyl-2-norbornanemethylamine is a chemical compound with the molecular formula C9H17N . It contains a total of 28 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .


Molecular Structure Analysis

The molecule contains a total of 27 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It has 28 bonds in total, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Roberts et al. (1970) explored the use of nuclear magnetic resonance (NMR) spectroscopy to study norbornyl derivatives, including compounds structurally related to 2-Methyl-2-norbornanemethylamine. Their research provided insights into the chemical shifts and steric interactions within the norbornyl family, highlighting the utility of NMR spectroscopy in understanding the electronic and spatial configuration of these compounds (Roberts et al., 1970).

Synthetic Chemistry

The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to 2-Methyl-2-norbornanemethylamine, were described by Kavanagh et al. (2013). This work underscores the relevance of norbornan derivatives in the development of new compounds with potential applications in various fields, including pharmaceutical research (Kavanagh et al., 2013).

Biological Studies

Davis et al. (1981) investigated nonaromatic analogues of phenylethanolamine, including norbornane and norbornene derivatives, for their role as inhibitors of phenylethanolamine N-methyltransferase (PNMT). This study illustrates the potential of norbornan derivatives in elucidating biochemical pathways and mechanisms, particularly in the context of neurotransmitter regulation (Davis et al., 1981).

Plant Physiology Research

Grossmann (1990) highlighted the application of norbornan derivatives, including plant growth retardants, in physiological research. These compounds, due to their specific action on cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism and its relation to plant growth and development (Grossmann, 1990).

Polymer Science

Marathe et al. (1995) studied the copolymerization of ethylene with 2-allylnorbornane using Ziegler-Natta catalysts. Their research provides an example of the use of norbornan derivatives in the development of new polymer materials with tailored properties (Marathe et al., 1995).

properties

IUPAC Name

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFRDYBLIBCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991348
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-norbornanemethylamine

CAS RN

7106-00-5
Record name 2-Norbornanemethylamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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